molecular formula C12H13BrN2O2 B592331 tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 1006899-77-9

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B592331
CAS No.: 1006899-77-9
M. Wt: 297.152
InChI Key: XLOBARPKKQPYLI-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a bromine atom and a tert-butyl ester group in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzimidazole derivative.

    Oxidation Reactions: Oxidative conditions can modify the benzimidazole ring or the tert-butyl ester group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted benzimidazole derivatives.

    Reduction: Dehalogenated benzimidazole compounds.

    Oxidation: Oxidized benzimidazole derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.

Comparison with Similar Compounds

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives:

    tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: Similar structure but with bromine at the 5-position.

    tert-Butyl 6-chloro-1H-benzo[d]imidazole-1-carboxylate: Chlorine atom instead of bromine.

    tert-Butyl 6-fluoro-1H-benzo[d]imidazole-1-carboxylate: Fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position and the tert-butyl ester group makes this compound unique in terms of its reactivity and potential applications. The bromine atom can be selectively substituted, and the tert-butyl ester group provides stability and lipophilicity, enhancing its utility in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 6-bromobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOBARPKKQPYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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